4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Overview
Description
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorophenyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1H-Pyrazole: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-Methyl-1H-Pyrazole: Lacks the fluorophenyl group, resulting in different chemical properties and applications.
4-Phenyl-3-Methyl-1H-Pyrazole: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Uniqueness
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole is unique due to the presence of both the fluorophenyl and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methyl group influences its reactivity and solubility.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCYVPANABQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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